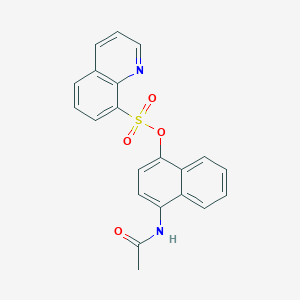
N-(3-methoxyphenyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-8-quinolinesulfonamide, also known as MPTQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been used in the development of various drugs and bioactive molecules. MPTQ has been found to possess a range of interesting properties, including its ability to inhibit certain enzymes and to interact with specific biological targets. In
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to involve the binding of the compound to specific biological targets, such as enzymes or receptors. This binding can result in the inhibition of enzymatic activity or the modulation of signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-8-quinolinesulfonamide has been found to possess various biochemical and physiological effects, depending on the specific biological target it interacts with. For example, N-(3-methoxyphenyl)-8-quinolinesulfonamide has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in intraocular pressure, making N-(3-methoxyphenyl)-8-quinolinesulfonamide a potential treatment for glaucoma. N-(3-methoxyphenyl)-8-quinolinesulfonamide has also been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, making N-(3-methoxyphenyl)-8-quinolinesulfonamide a potential treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-8-quinolinesulfonamide has several advantages for lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, there are also several limitations to the use of N-(3-methoxyphenyl)-8-quinolinesulfonamide in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxyphenyl)-8-quinolinesulfonamide, including the development of more efficient synthesis methods, the identification of new biological targets for the compound, and the exploration of its potential applications in drug discovery and development. Additionally, further studies on the biochemical and physiological effects of N-(3-methoxyphenyl)-8-quinolinesulfonamide could provide valuable insights into its mechanism of action and potential therapeutic uses.
Synthesemethoden
N-(3-methoxyphenyl)-8-quinolinesulfonamide can be synthesized through a multi-step process that involves the reaction of 3-methoxyaniline with 8-hydroxyquinoline-5-sulfonic acid, followed by a series of chemical transformations. The final product is obtained through purification and isolation steps. The synthesis of N-(3-methoxyphenyl)-8-quinolinesulfonamide has been described in several scientific publications, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-8-quinolinesulfonamide has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. One of the main areas of interest for N-(3-methoxyphenyl)-8-quinolinesulfonamide is its ability to inhibit certain enzymes, such as carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including glaucoma, Alzheimer's disease, and cancer.
Eigenschaften
Molekularformel |
C16H14N2O3S |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-21-14-8-3-7-13(11-14)18-22(19,20)15-9-2-5-12-6-4-10-17-16(12)15/h2-11,18H,1H3 |
InChI-Schlüssel |
XUDZYHZDZCDMEV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)

![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
![2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B276999.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277000.png)
![N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277001.png)
![1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277003.png)